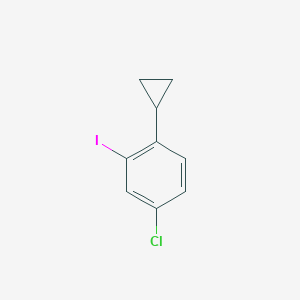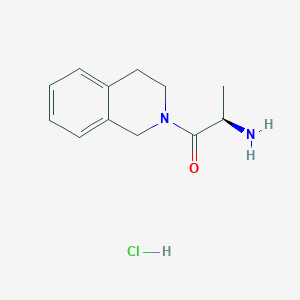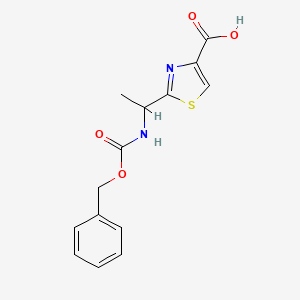
1-Benzyl-4-ethynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylbenzene can be synthesized through various methods. One common approach involves the alkylation of benzene derivatives followed by the introduction of an ethynyl group. The Friedel-Crafts alkylation reaction is often employed to attach the benzyl group to the benzene ring. Subsequently, the ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
- Oxidation of the ethynyl group can yield aldehydes or ketones.
- Reduction of the benzyl group results in the formation of toluene derivatives.
- Substitution reactions produce a variety of substituted benzene compounds .
Aplicaciones Científicas De Investigación
1-Benzyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in biological systems .
Comparación Con Compuestos Similares
- 1-Ethyl-4-ethynylbenzene
- 1-Butyl-4-ethynylbenzene
- 4-Ethynyltoluene
Comparison: 1-Benzyl-4-ethynylbenzene is unique due to the presence of both a benzyl and an ethynyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C15H12 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-benzyl-4-ethynylbenzene |
InChI |
InChI=1S/C15H12/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h1,3-11H,12H2 |
Clave InChI |
WLKKPTRZCRQBDY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(((tert-Butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13510480.png)

![Methyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13510488.png)
![(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13510492.png)








